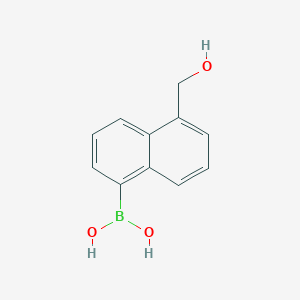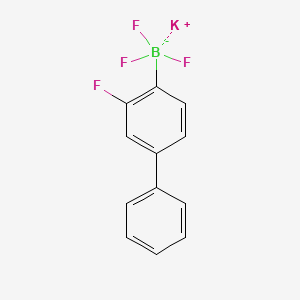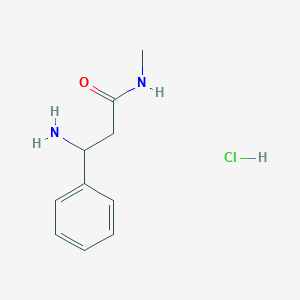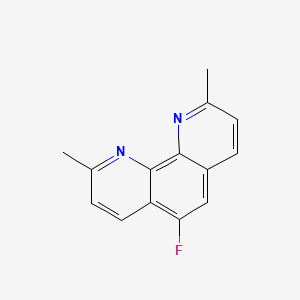![molecular formula C9H20ClNO5 B13453960 methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride CAS No. 208647-74-9](/img/structure/B13453960.png)
methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride is a chemical compound with the molecular formula C7H16ClNO4. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is known for its ability to participate in various chemical reactions, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride typically involves the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学的研究の応用
Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a tool for modifying biomolecules.
作用機序
The mechanism of action of methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These interactions are mediated by various enzymes and chemical catalysts, which facilitate the compound’s transformation and utilization in different pathways .
類似化合物との比較
Similar Compounds
Some compounds similar to methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride include:
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- 2-(2-(Dimethylamino)ethoxy)ethanol
- tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
- 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in synthetic chemistry. Additionally, its applications in various fields such as biology, medicine, and industry highlight its importance and utility .
特性
CAS番号 |
208647-74-9 |
|---|---|
分子式 |
C9H20ClNO5 |
分子量 |
257.71 g/mol |
IUPAC名 |
methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride |
InChI |
InChI=1S/C9H19NO5.ClH/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10;/h2-8,10H2,1H3;1H |
InChIキー |
PKYAWFYHFZKPBD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COCCOCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)

![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)

![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)


![tert-butyl 2-chloro-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13453919.png)
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)


